molecular formula C23H14F3NO2 B3015193 6-fluoro-3-(4-fluorobenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one CAS No. 904433-65-4

6-fluoro-3-(4-fluorobenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one

Cat. No. B3015193
CAS RN: 904433-65-4
M. Wt: 393.365
InChI Key: RCNABKSTIJIZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(4-fluorobenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative and is commonly referred to as compound 1.

Scientific Research Applications

Cytotoxicity Analysis and Anti-Cancer Potential

6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones, a closely related compound, have been studied for their antitumor properties. A Quantitative Structure Cytotoxicity Relationship (QSCR) analysis revealed a direct correlation between hydrogen counts and cytotoxicity, suggesting potential in designing novel anti-cancer drugs (Joon et al., 2021).

Antibacterial Activity

Research on novel quinolone compounds fused with hybrid heterocycles has demonstrated significant antibacterial efficacy against various bacterial strains. The study's results suggest these compounds' potential as novel antibacterial agents, offering a path for future research in managing bacterial resistance (Desai et al., 2021).

Fluorophores in Biochemistry and Medicine

Quinoline derivatives, including those related to the specified compound, are known for their efficiency as fluorophores. They are widely used in biochemistry and medicine for studying various biological systems, highlighting their significance in research involving DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

Synthesized quinoline derivatives have been evaluated for antimicrobial activity against gram-positive and gram-negative bacteria and fungi. This highlights their potential use as therapeutic agents with a wide spectrum of biodynamic activities (Faldu et al., 2014).

Electrochemical Studies

Electrochemical studies of quinoline carboxylic acid and its synthetic precursors suggest their potential use in developing electroanalytical methods for quantitative analysis, indicating their importance in the field of analytical chemistry (Srinivasu et al., 1999).

Anti-Inflammatory Activity

Fluorine-substituted quinazolin-2-amine derivatives, related to the compound of interest, have shown potential inhibitory effects on inflammation. This indicates their possible application in developing treatments for inflammatory diseases (Sun et al., 2019).

properties

IUPAC Name

6-fluoro-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3NO2/c24-16-5-1-14(2-6-16)12-27-13-20(22(28)15-3-7-17(25)8-4-15)23(29)19-11-18(26)9-10-21(19)27/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNABKSTIJIZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

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